molecular formula C22H26N2O3 B2776036 methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1206996-43-1

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2776036
CAS No.: 1206996-43-1
M. Wt: 366.461
InChI Key: XNYXHDLUDAKUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound that features an adamantane core, which is a highly stable, diamondoid structure The compound also contains an indole moiety, which is a common structural motif in many biologically active molecules

Properties

IUPAC Name

methyl 3-[(2-indol-1-ylacetyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXHDLUDAKUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The indole moiety is then introduced through a nucleophilic substitution reaction, where an indole derivative reacts with an adamantane derivative under basic conditions. The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

1.1. Key Synthetic Routes

The compound’s adamantane core is typically synthesized via transannular cyclization or acid-catalyzed rearrangements of polycyclic precursors (e.g., protoadamantane derivatives) . The indole-acetamido side chain is introduced through:

  • Amide coupling : Using EDC-HCl and DMAP to activate the adamantane carboxylate for reaction with 2-(1H-indol-1-yl)acetic acid .

  • Buchwald–Hartwig amination : For attaching indole moieties to adamantane frameworks under palladium catalysis .

1.2. Reaction Conditions

StepReagents/ConditionsYieldReference
Adamantane core formationPOCl₃, CH₂Cl₂, TEA70–85%
Indole-acetamido couplingEDC-HCl, DMAP, DCM60–75%
Esterification (methyl carboxylate)CH₃OH, H₂SO₄ (cat.)>90%

2.1. Conformational Analysis

  • The adamantane scaffold adopts a rigid, diamondoid structure , with bond lengths of 1.54–1.60 Å for C–C and 1.43 Å for C–N (amide) .

  • The indole moiety participates in π–π stacking with aromatic systems, stabilizing intermediates during reactions .

2.2. Acid/Base Stability

  • The tert-butyloxycarbonyl (Boc) group on adamantane remains intact under acetic acid conditions (pH 2–4) but hydrolyzes in strong bases (e.g., NaOH) .

  • The methyl ester is stable in aqueous acidic media but undergoes saponification in basic conditions (e.g., KOH/EtOH) .

3.2. Enzymatic Hydrolysis

  • Esterase-mediated cleavage of the methyl carboxylate releases the free carboxylic acid, enhancing solubility for in vivo applications .

4.1. NMR Characterization

  • ¹H NMR (CDCl₃) : δ 1.65–2.10 (m, adamantane CH₂), 3.70 (s, COOCH₃), 6.90–7.50 (m, indole aromatic H) .

  • ¹³C NMR : 173.5 ppm (COOCH₃), 165.2 ppm (amide C=O) .

4.2. X-ray Crystallography

  • Bond angles : C–N–C (119.4°) and N–C–C (123.3°) confirm sp² hybridization at the amide nitrogen .

  • Crystal system : Monoclinic, space group P2₁/c, with Z = 4 .

Reactivity in Medicinal Chemistry

  • Cross-coupling reactions : Suzuki-Miyaura coupling modifies the indole’s 3-position with aryl/boronic acid partners .

  • Oxidative degradation : The indole ring undergoes slow oxidation in H₂O₂/Fe²⁺ systems, forming quinone-like byproducts .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate. For instance, derivatives containing the indole structure have shown promising results against various cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. One study reported that certain indole derivatives exhibited potent anti-proliferative effects, with IC50 values around 10.56 μM against HepG2 cells. These compounds were found to induce apoptosis through caspase activation pathways, indicating their potential as novel anticancer agents .

Cannabinoid Activity

Another area of interest is the compound's interaction with cannabinoid receptors. Research on similar adamantane derivatives has demonstrated their ability to act as agonists at CB1 and CB2 receptors, which are crucial for mediating the effects of cannabinoids in the body. This suggests that this compound could exhibit cannabimimetic properties, potentially leading to therapeutic applications in pain management and neuroprotection .

Pain Management

Given its structural similarity to known cannabinoid receptor agonists, this compound may be explored for its analgesic properties. The modulation of cannabinoid receptors has been associated with pain relief, making this compound a candidate for further investigation in pain management therapies.

Neuroprotective Effects

The indole structure is often linked with neuroprotective effects due to its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. This opens avenues for research into its use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

StudyFindingsApplication
Study on Indole DerivativesCompounds showed significant cytotoxicity against cancer cell lines with IC50 values < 15 μMAnticancer drug development
Cannabinoid Receptor StudyDemonstrated full agonist activity at CB1 receptorsPotential use in pain management
Apoptosis Mechanism StudyInduction of apoptosis via caspase activation in HepG2 cellsInsights into cancer treatment mechanisms

Mechanism of Action

The mechanism of action of methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Indole derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.

Uniqueness

What sets methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate apart is the combination of the adamantane core and the indole moiety. This unique structure provides both stability and biological activity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate, with the CAS number 1206996-43-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of 366.5 g/mol. The structural formula highlights the presence of an adamantane core fused with an indole moiety, which is pivotal for its biological activity.

PropertyValue
CAS Number1206996-43-1
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most notable finding was an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxic effects .

The mechanism by which these compounds induce apoptosis in cancer cells involves the activation of caspases, particularly caspase-3 and caspase-8, while having minimal effects on caspase-9. This suggests a pathway that is mediated through extrinsic apoptotic signals rather than intrinsic pathways .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. One study reported a low minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the potential use of these compounds in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole and adamantane components significantly influence biological activity. For example, variations in substituents on the indole ring can enhance or diminish anticancer efficacy, suggesting that further optimization could yield more potent derivatives .

Study 1: Indole Derivatives Against Cancer Cells

In a comparative study involving several indole derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that specific structural features correlated with enhanced cytotoxicity against HepG2 cells, affirming the importance of the indole moiety in mediating these effects .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds demonstrated significant inhibition against MRSA strains with MIC values ranging from 0.98 μg/mL to higher concentrations depending on structural variations. These findings suggest that this class of compounds could serve as promising candidates for developing new antimicrobial therapies .

Q & A

Basic: What are the critical steps for synthesizing methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate?

Answer:
The synthesis typically involves:

  • Step 1 : Functionalization of the adamantane core with a carboxylic acid group at the 1-position, followed by introduction of an acetamido group at the 3-position via nucleophilic acyl substitution .
  • Step 2 : Coupling the indole moiety (1H-indol-1-yl) to the acetamido group using a carbodiimide coupling reagent (e.g., DCC or EDC) under anhydrous conditions .
  • Step 3 : Methyl esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) .
    Key parameters include temperature control (often 0–25°C for coupling steps), solvent selection (e.g., DMF or acetonitrile), and inert atmosphere to prevent oxidation .

Advanced: How can NMR spectroscopy resolve structural ambiguities in adamantane-indole hybrids?

Answer:

  • ¹H NMR : The adamantane protons appear as distinct multiplets between 1.5–2.5 ppm, while indole protons (C2/C3) resonate at 6.5–7.5 ppm. Coupling patterns can confirm substitution sites (e.g., splitting in indole protons indicates N1-substitution) .
  • ¹³C NMR : Adamantane carbons are observed at 25–45 ppm, with the carbonyl (C=O) signals at 170–175 ppm. Overlapping signals due to conformational rigidity can be resolved using 2D techniques like HSQC or HMBC .
  • Case Study : In adamantane-dihydroxynaphthalene hybrids, diketone formation was confirmed via ¹³C shifts at 190–200 ppm, resolving ambiguity between hydroxyl and ketone intermediates .

Basic: Which analytical techniques confirm the purity and structure of this compound?

Answer:

  • HPLC/GC-MS : Quantifies purity (>95% typically required) and detects residual solvents .
  • FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₅N₂O₃: calc. 365.1865, observed 365.1868) .

Advanced: What strategies optimize reaction yield under varying pH conditions?

Answer:

  • Acidic Conditions (pH 2–5) : Enhance protonation of the indole nitrogen, improving solubility in polar aprotic solvents (e.g., DMSO) and coupling efficiency .
  • Neutral pH (6–8) : Minimize side reactions (e.g., ester hydrolysis) during methyl esterification .
  • Buffered Systems : Use phosphate or acetate buffers (0.1 M) to stabilize intermediates in aqueous-organic biphasic reactions .
  • Case Study : For similar adamantane-carboxamides, yields increased from 60% to 85% when coupling reactions were conducted at pH 4.5 in acetonitrile/water (9:1) .

Advanced: How does the adamantane moiety influence biological activity?

Answer:

  • Lipid Solubility : Adamantane’s rigid, hydrophobic structure enhances membrane permeability, as shown in analogs like rimantadine .
  • Receptor Binding : The adamantane core may interact with hydrophobic pockets in enzymes (e.g., neuraminidase or cytochrome P450), altering substrate affinity .
  • Case Study : In adamantane-benzothiazole hybrids, the adamantane group increased IC₅₀ values by 3-fold against cancer cell lines due to improved cellular uptake .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Experimental Variables : Control for solvent (DMSO vs. saline), cell line (e.g., HEK293 vs. HeLa), and assay timepoints .
  • Metabolic Stability : Use liver microsomes to assess degradation rates, as adamantane derivatives often exhibit cytochrome P450-mediated metabolism .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves across replicates .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How to design long-term stability studies for adamantane derivatives?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with monthly HPLC checks for degradation products (e.g., hydrolyzed carboxylic acid) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours to assess photodegradation; adamantane derivatives are generally stable but may form radicals under intense UV .
  • Freeze-Thaw Cycles : Conduct 3–5 cycles (-20°C to 25°C) to evaluate aggregation or crystallization .

Advanced: What computational methods predict the environmental impact of this compound?

Answer:

  • QSAR Modeling : Use EPI Suite to estimate biodegradation (e.g., half-life >60 days suggests persistence) and log P values (log P ~3.5 indicates moderate bioaccumulation) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .
  • Case Study : Adamantane-carboxylic acid showed low acute toxicity (LC₅₀ >100 mg/L in Daphnia magna) but required mitigation in wastewater treatment due to low biodegradability .

Advanced: How to resolve spectral interference in UV/Vis analysis of indole-adamantane hybrids?

Answer:

  • Baseline Correction : Use derivative spectroscopy (2nd derivative) to separate overlapping absorbance peaks (e.g., indole λmax ~280 nm vs. adamantane λmax ~220 nm) .
  • HPLC-PDA : Employ photodiode array detection to deconvolute co-eluting impurities .
  • Case Study : For N-(1H-indol-3-yl)acetamide, baseline noise from adamantane was minimized by switching from acetonitrile to methanol as the mobile phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.